molecular formula C10H16N12O5S B040528 Purine, 2,6-diamino-, sulfate, hydrate CAS No. 116295-72-8

Purine, 2,6-diamino-, sulfate, hydrate

Cat. No.: B040528
CAS No.: 116295-72-8
M. Wt: 416.38 g/mol
InChI Key: QHCSVCLBFWLFTE-UHFFFAOYSA-N
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Description

Purine, 2,6-diamino-, sulfate, hydrate is a chemical compound with the molecular formula C10H16N12O5S and a molecular weight of 416.376 . It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: Purine, 2,6-diamino-, sulfate, hydrate can be synthesized through several methods. One common method involves the reaction of 2,6-diaminopurine with sulfuric acid, followed by crystallization from water to obtain the hydrate form . The reaction conditions typically include controlled temperature and pH to ensure the purity and yield of the final product.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may include additional purification steps such as recrystallization and filtration to achieve the desired quality and consistency of the compound .

Chemical Reactions Analysis

Types of Reactions: Purine, 2,6-diamino-, sulfate, hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of purine, such as 2,6-diamino-8-hydroxypurine and halogenated purines .

Mechanism of Action

The mechanism of action of purine, 2,6-diamino-, sulfate, hydrate involves its interaction with nucleic acids and enzymes. It acts as a substrate for enzymes such as xanthine oxidase, leading to the formation of oxidized derivatives . These interactions can affect the stability and function of nucleic acids, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Uniqueness: Purine, 2,6-diamino-, sulfate, hydrate is unique due to its specific chemical structure, which allows it to undergo distinct chemical reactions and interact with nucleic acids in a way that other purine derivatives may not. Its sulfate and hydrate forms also contribute to its unique properties and applications in various scientific fields .

Biological Activity

Purine, 2,6-diamino-, sulfate, hydrate is a purine derivative known for its significant biological activity. This compound has garnered interest due to its role as an inhibitor of nucleic acid synthesis and its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a complex structure that contributes to its biological functions. The compound's molecular formula is C5H8N4O4SC_5H_8N_4O_4S, indicating the presence of amino groups and a sulfate moiety which are crucial for its interaction with biological targets.

The primary mechanism of action for this compound involves the inhibition of nucleic acid synthesis. It achieves this by interfering with the enzymatic processes involved in DNA and RNA replication. Specifically, it acts as an antagonist to enzymes such as DNA polymerase and RNA polymerase, thereby hindering the proliferation of cells that rely on these pathways for growth and replication .

Inhibition of Nucleic Acid Synthesis

Research indicates that this compound exhibits notable inhibitory effects on nucleic acid synthesis. This is particularly relevant in cancer research where uncontrolled cell division is a hallmark of tumor growth. Studies have shown that this compound can effectively reduce the viability of various cancer cell lines by disrupting their nucleic acid metabolism .

Antiviral Properties

In addition to its anticancer potential, this purine derivative has been investigated for its antiviral properties. It has shown efficacy against certain viral infections by inhibiting viral replication through similar mechanisms that affect cellular nucleic acid synthesis.

Study on Anticancer Activity

A study conducted by researchers exploring the effects of 2,6-diamino-purine derivatives found that these compounds significantly reduced cell viability in breast cancer cell lines. The study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell proliferation and increased apoptosis markers .

Antiviral Research

Another study focused on the antiviral activity of this compound against Herpes Simplex Virus (HSV). The results indicated a marked reduction in viral load in treated cells compared to controls. The mechanism was attributed to the inhibition of viral DNA polymerase activity.

Data Summary

Biological ActivityEffect ObservedReference
Nucleic Acid Synthesis InhibitionSignificant reduction in cancer cell viability
Antiviral Activity (HSV)Decreased viral load in treated cells
Apoptosis InductionIncreased markers of apoptosis in cancer cells

Properties

IUPAC Name

7H-purine-2,6-diamine;sulfuric acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H6N6.H2O4S.H2O/c2*6-3-2-4(9-1-8-2)11-5(7)10-3;1-5(2,3)4;/h2*1H,(H5,6,7,8,9,10,11);(H2,1,2,3,4);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHCSVCLBFWLFTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NC(=NC(=C2N1)N)N.C1=NC2=NC(=NC(=C2N1)N)N.O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N12O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50333698
Record name Sulfuric acid--7H-purine-2,6-diamine--water (1/2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50333698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116295-72-8
Record name Sulfuric acid--7H-purine-2,6-diamine--water (1/2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50333698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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